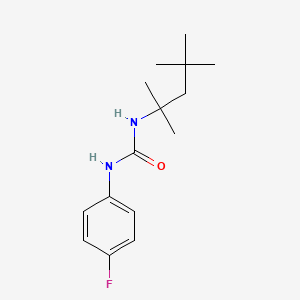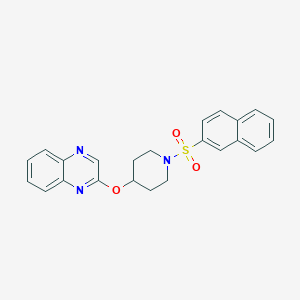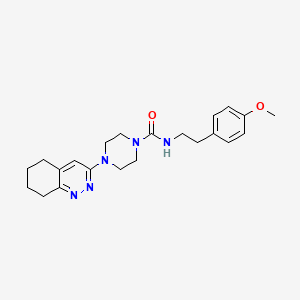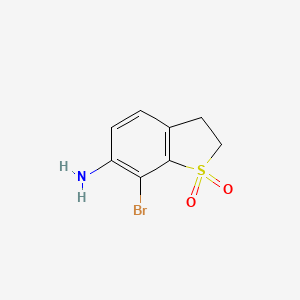
1-(4-Fluorophenyl)-3-(2,4,4-trimethylpentan-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-3-(2,4,4-trimethylpentan-2-yl)urea, also known as Flutemetamol, is a chemical compound used in scientific research for imaging the brain. It is a type of radiotracer, which means it is a radioactive substance that can be detected by a PET (positron emission tomography) scan. Flutemetamol is used to detect beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. In
Applications De Recherche Scientifique
Synthesis and Properties
- Synthesis of N,N′-Disubstituted Ureas : A series of N-(4-oxoadamantan-1-yl)-N′-[fluoro(chloro)phenyl]ureas were synthesized, showing promise as inhibitors of human soluble epoxide hydrolase, indicating potential therapeutic applications (Danilov, Burmistrov, Rasskazova, & Butov, 2020).
- Development of Fluorogenic Labels : A derivative of rhodamine modified as a urea for biomolecular imaging was introduced, enabling conjugation to target molecules and facilitating the study of biological processes with unprecedented spatiotemporal resolution (Lavis, Chao, & Raines, 2006).
Applications in Molecular Imaging
- Fluorine-18 Labeled Diaryl Ureas : The development of VEGFR-2/PDGFR dual inhibitors as potential PET biomarkers for angiogenesis involved the successful labeling of these inhibitors with fluorine-18, underscoring their significance in molecular imaging (Ilovich et al., 2008).
Antimicrobial Activity
- Antimicrobial Properties of Substituted Ureas : Substituted benzoxazaphosphorin 2-yl ureas were synthesized and demonstrated good antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Haranath et al., 2007).
Fluorogenic and Fluorescent Sensing
- Anion Sensing : A study on the nature of urea-fluoride interaction revealed insights into proton transfer mechanisms, offering a basis for designing sensors and studying anion interactions (Boiocchi et al., 2004).
- Fluorescent Chemosensors for Fluoride : N-Phenyl-N’-(3-quinolinyl)urea was developed as a selective chemosensor for fluoride ion based on proton transfer, demonstrating a significant ratiometric fluorescent response, which could be used in environmental monitoring and biological studies (Jia et al., 2009).
Pharmaceutical Applications
- Neuropeptide Y5 Receptor Antagonists : Trisubstituted phenyl urea derivatives were investigated for their potential as neuropeptide Y5 receptor antagonists, showing promise for the development of new antidepressants and anxiolytics (Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001).
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3-(2,4,4-trimethylpentan-2-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN2O/c1-14(2,3)10-15(4,5)18-13(19)17-12-8-6-11(16)7-9-12/h6-9H,10H2,1-5H3,(H2,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTOQHPFCSEXHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)NC1=CC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-2-methyl-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2388027.png)
![tert-Butyl spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2388028.png)


palladium(II)](/img/structure/B2388034.png)
![Rac-[(1s,2r)-2-aminocyclopentyl]acetic acid hydrochloride](/img/structure/B2388035.png)
![1-(4-fluorophenyl)-5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2388037.png)


![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide](/img/structure/B2388045.png)
amino}ethan-1-ol](/img/structure/B2388046.png)

![N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenylacetamide](/img/structure/B2388049.png)